7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine typically involves the reaction of a phenol, a primary amine, and formaldehydeThe reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of fluorinated benzoxazines, including this compound, involves large-scale synthesis using optimized reaction conditions. These methods focus on maximizing efficiency, reducing byproducts, and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis are commonly employed .
Chemical Reactions Analysis
Types of Reactions
7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group enhances the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer properties.
Fluorinated polybenzoxazines: Used in high-performance coatings and composites.
Uniqueness
7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine stands out due to its unique fluorosulfonyloxy group, which imparts distinct chemical properties and enhances its reactivity compared to other benzoxazine derivatives .
Properties
IUPAC Name |
7-fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5S/c9-16(12,13)15-5-1-2-6-7(3-5)14-4-8(11)10-6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFPFMXANRPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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